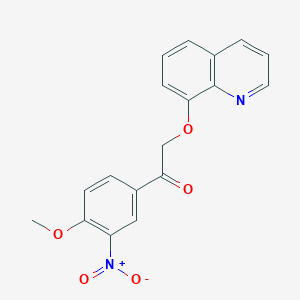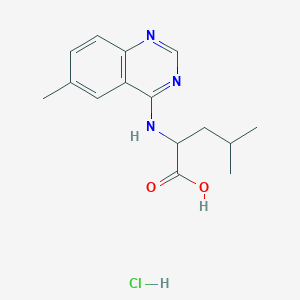![molecular formula C24H30ClN3O3 B4897875 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound commonly used in scientific research. It is a potent inhibitor of a specific protein called phosphodiesterase 10A (PDE10A), which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. The inhibition of PDE10A by this compound has been shown to have various biochemical and physiological effects, making it a valuable tool in studying the role of PDE10A in different biological processes.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the inhibition of this compound, which leads to an increase in the levels of cAMP and cGMP in cells. These second messengers play important roles in various cellular processes, including signal transduction, gene expression, and synaptic plasticity. The inhibition of this compound by this compound has been shown to enhance the signaling of dopamine receptors in the striatum, which is thought to be responsible for its effects on motor function and schizophrenia symptoms.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In addition to its effects on dopamine signaling, this compound has been shown to modulate the activity of other neurotransmitter systems, including glutamate and acetylcholine. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its high potency and selectivity for this compound, which allows for specific modulation of this protein without affecting other PDEs. Its effects on dopamine signaling and other neurotransmitter systems also make it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, the limitations of this compound include its relatively high cost and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research. One potential direction is the development of more potent and selective this compound inhibitors for use in preclinical and clinical studies. Another direction is the investigation of the effects of this compound inhibition in other brain regions and cell types, as well as in non-neuronal tissues. Finally, the potential therapeutic applications of this compound for various neurological and psychiatric disorders, such as Huntington's disease and schizophrenia, warrant further investigation.
Synthesemethoden
The synthesis of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps, including the reaction of 5-chloro-2-(4-propionyl-1-piperazinyl)aniline with butyl bromide to obtain the butoxy derivative, followed by the reaction of the butoxy derivative with 4-chlorobenzoyl chloride to obtain the final product. The synthesis process has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
The use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research has been mainly focused on studying the role of this compound in different biological processes. This compound is expressed in various regions of the brain, including the striatum, and has been implicated in the regulation of motor function, cognition, and mood. The inhibition of this compound by this compound has been shown to improve motor function and reduce the symptoms of schizophrenia in animal models, making it a potential therapeutic target for these conditions.
Eigenschaften
IUPAC Name |
3-butoxy-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O3/c1-3-5-15-31-20-8-6-7-18(16-20)24(30)26-21-17-19(25)9-10-22(21)27-11-13-28(14-12-27)23(29)4-2/h6-10,16-17H,3-5,11-15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTHJYFPLNDFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)

![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)